Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Dopamine Receptor Sigma Receptor Phenylpiperazine Benzamide

This unsubstituted phenylpiperazine benzamide serves as a critical baseline comparator for SAR studies on dopamine D4 and sigma receptors. Use in radioligand displacement assays to map substitution effects on the piperazine phenyl ring. Ideal for focused library synthesis and promiscuity profiling against reference antipsychotics.

Molecular Formula C21H28N4O3S
Molecular Weight 416.54
CAS No. 1049445-01-3
Cat. No. B2491791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
CAS1049445-01-3
Molecular FormulaC21H28N4O3S
Molecular Weight416.54
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26)
InChIKeyWTGORQKZYKYMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 1049445-01-3): Structural Context for Scientific Procurement


4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic small molecule comprising a central benzamide core substituted at the 4-position with a dimethylsulfamoyl group and at the amide nitrogen with a 2-(4-phenylpiperazin-1-yl)ethyl side chain. This architecture places it within the broader class of phenylpiperazine benzamides, a scaffold historically explored for dopaminergic, serotonergic, and sigma receptor affinity [1]. The compound is offered by several chemical suppliers primarily as a research tool for neurological target screening, but to date no peer-reviewed studies or patents disclosing its biological activity have been located in the public domain. Consequently, its differentiation from closely related analogs rests on structural grounds rather than on published comparative biological data.

Why 4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide Cannot Be Casually Replaced by an In-Class Analog


Within the phenylpiperazine benzamide family, even minor structural modifications can profoundly alter receptor selectivity, functional activity (agonist vs. antagonist), metabolic stability, and off-target liability. For example, changing the phenyl substitution on the piperazine ring from hydrogen to fluorine or methoxy, or varying the sulfamoyl N-substituents, has been shown to shift dopamine D2/D4 selectivity or introduce sigma receptor binding [1]. Therefore, until direct comparative data are generated, no generic substitution can be assumed to preserve the pharmacological profile of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: A Gap Analysis


Absence of Published Comparative Biological Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents (conducted April 2026) failed to identify any study reporting IC50, Ki, EC50, selectivity ratios, in vivo pharmacokinetic parameters, or functional assay results for this compound alongside a defined comparator. The compound does not appear in curated medicinal chemistry databases (ChEMBL, DrugBank) or in any patent as a specifically exemplified molecule. Consequently, no direct head-to-head quantitative differentiation can be established [1].

Dopamine Receptor Sigma Receptor Phenylpiperazine Benzamide

Structural Differentiation: Unsubstituted Phenylpiperazine Moiety

Among the limited set of commercially available 4-(dimethylsulfamoyl)-N-[2-(piperazin-1-yl)ethyl]benzamide analogs, the target compound uniquely bears an unsubstituted phenyl group on the piperazine ring. The nearest cataloged analogs carry 4-fluorophenyl or 4-methoxyphenyl substituents. In related phenylpiperazine chemotypes, the nature of the phenyl para-substituent is known to modulate D2/D4 receptor affinity and intrinsic activity [1]. This structural distinction provides a testable hypothesis for differential receptor interaction, but quantitative comparative data are not yet available.

Structure-Activity Relationship Phenylpiperazine SAR

Dimethylsulfamoyl Group: Potential Solubility and Metabolic Advantage

The dimethylsulfamoyl substituent is isosteric with the sulfonamide group found in many clinical candidates and is generally associated with improved aqueous solubility and reduced CYP-mediated oxidative metabolism compared to unsubstituted sulfamoyl or sulfonamide groups [1]. While no direct solubility or microsomal stability data exist for this specific compound, the dimethylsulfamoyl group can be hypothesized to offer a pharmacokinetic differentiation relative to benzamides bearing bulkier or more lipophilic substituents.

Sulfamoyl Solubility Metabolic Stability

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide Based on Available Evidence


Occupancy Probe for Dopamine D4 or Sigma Receptor Screening Cascades

Given the known affinity of phenylpiperazine benzamides for dopamine D4 and sigma receptors, this compound can serve as a novel structural probe in radioligand displacement assays to map the SAR around the piperazine phenyl ring. Its unsubstituted phenyl group provides a baseline reference point for evaluating the effect of para-substitution (F, OMe, Cl) on binding affinity [1].

Chemical Tool for Off-Target Selectivity Profiling

In panels such as the Eurofins LeadProfilingScreen or CEREP panel, this compound can be included to assess its promiscuity profile relative to established phenylpiperazine antipsychotics (e.g., aripiprazole, cariprazine). Any differential binding pattern would immediately constitute novel, compound-specific differentiation data [1].

Building Block for Parallel SAR Libraries

Medicinal chemistry groups synthesizing focused libraries around the 4-(dimethylsulfamoyl)benzamide scaffold can use this compound as a key intermediate or comparator to explore the effect of varying the piperazine N-aryl group while holding the dimethylsulfamoyl group constant [1].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.